N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide
Description
This compound features a pyridinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an acetamide group linked to a 4-acetylphenyl ring. The pyridinone scaffold provides hydrogen-bonding capacity, while the 1,2,4-oxadiazole acts as a bioisostere, enhancing metabolic stability and target affinity. The 4-acetylphenyl group may contribute to lipophilicity and π-π stacking interactions in biological systems.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-15(28)16-9-11-18(12-10-16)24-20(29)14-27-13-5-8-19(23(27)30)22-25-21(26-31-22)17-6-3-2-4-7-17/h2-13H,14H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXVIVDRWZGGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and neuropharmacological research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features an acetylphenyl group linked to a pyridine derivative containing an oxadiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.0 | |
| Compound B | HepG2 (Liver) | 12.5 | |
| Compound C | A549 (Lung) | 18.0 |
In a study conducted by Evren et al. (2019), novel thiazole derivatives demonstrated strong selectivity against both NIH/3T3 and A549 cell lines with IC50 values indicating potent anticancer activity . Although specific data for this compound was not detailed in the literature, the structural similarity suggests potential efficacy.
Neuropharmacological Activity
The neuropharmacological properties of compounds containing oxadiazole and pyridine rings have been explored for their anticonvulsant effects. Research indicates that these compounds may modulate neurotransmitter systems or inhibit specific receptors related to seizure activity.
Table 2: Anticonvulsant Activity of Oxadiazole Derivatives
The structure–activity relationship (SAR) studies suggest that modifications in the phenyl and pyridine rings can enhance anticonvulsant activity . This aligns with findings that demonstrate the importance of electron-withdrawing groups in increasing efficacy against seizures.
While specific mechanisms for this compound remain to be fully elucidated, related compounds have shown interactions with various biological targets:
- Enzyme Inhibition : Similar compounds have been reported to inhibit neuropeptide Y receptors, which play a role in neurogenic inflammation and anxiety disorders .
- Cell Cycle Arrest : Some derivatives have induced apoptosis in cancer cells through pathways involving Bcl-2 family proteins .
Case Studies and Research Findings
A notable study highlighted the synthesis and evaluation of several oxadiazole derivatives, revealing their potential as anticancer agents through MTT assays on human cancer cell lines . The findings indicated that structural modifications could significantly influence biological activity.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is with a molecular weight of 421.5 g/mol. The compound features multiple functional groups that contribute to its biological activity.
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The oxadiazole derivatives have shown significant activity against various cancer cell lines. In vitro studies reported that certain oxadiazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer types such as SNB-19 and OVCAR-8 .
- Case Studies : A derivative of oxadiazole was synthesized and tested for its anticancer properties, revealing promising results that suggest further exploration into its mechanism could lead to novel cancer therapies .
Anti-inflammatory Properties
The compound's structure allows for potential anti-inflammatory applications:
- Molecular Docking Studies : In silico studies have indicated that similar compounds may act as inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes. These findings suggest that this compound could be a candidate for further development as an anti-inflammatory agent .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets involved in cell signaling pathways:
- Cellular Signaling : Preliminary studies suggest that the compound may modulate pathways critical for cancer progression and inflammation by interacting with specific proteins .
Research Findings Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core and Substitution Patterns
Pyridinone vs. Pyrrolidine Core
- SN00797439 (N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinecarboxamide) replaces the pyridinone with a pyrrolidine ring .
Oxadiazole-Isopropylamide Derivatives
Compounds 11g, 11h, and 11i (e.g., 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide) share the 1,2,4-oxadiazole group but incorporate isopropylamide and phenoxy substituents .
- Physicochemical Data :
| Compound | Melting Point (°C) | HPLC Purity | Isomer Ratio (NMR) |
|---|---|---|---|
| 11h | 108.3–109.5 | 99.8% | 3:1 |
| Target | Not reported | — | — |
Aryl Substituent Variations
Acetylphenyl vs. Chlorophenyl
- The target compound’s 4-acetylphenyl group contrasts with SN00797439’s 4-chlorophenyl . Solubility: Acetyl may increase lipophilicity, affecting membrane permeability versus the polar chloro substituent.
Triazole vs. Oxadiazole Linkers
- Compound 6a (N-(4-acetylphenyl)-2-(4-allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide) replaces oxadiazole with a triazole-thioether linkage . Synthesis: Both use acetonitrile/TEA reflux, but 6a’s triazole-thioether may confer redox activity absent in the target compound. Bioactivity: Triazole derivatives often exhibit antimicrobial properties, whereas oxadiazole-pyridinone hybrids may target kinases or proteasomes.
Pharmacokinetic and Physicochemical Profiles
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-acetylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide?
- Answer : The compound can be synthesized via a multi-step protocol involving condensation and cyclization. A representative method involves refluxing equimolar amounts of substituted oxazolone and hydroxyacetamide derivatives in pyridine with Zeolite (Y-H) as a catalyst at 150°C for 5 hours . Post-reaction purification includes recrystallization from ethanol. Key considerations include catalyst efficiency (Zeolite Y-H enhances reaction rate) and solvent selection (pyridine acts as both solvent and base).
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Answer : Structural validation requires a combination of spectroscopic techniques:
- NMR : Analyze aromatic protons (δ 7.2–8.5 ppm) and acetyl groups (δ 2.5–2.7 ppm).
- Mass Spectrometry : Confirm molecular ion peaks matching the molecular formula (C24H20N4O4).
- X-ray Crystallography : Resolve the 3D arrangement of the 1,2,4-oxadiazole and pyridinone rings, as demonstrated in analogous acetamide derivatives .
Q. What safety protocols are essential for handling this compound in lab settings?
- Answer : Refer to safety data sheets (SDS) for structurally similar acetamides, which recommend:
- PPE : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of pyridine vapors .
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in antiproliferative activity data across different cell lines?
- Answer : Discrepancies may arise from variations in cell permeability, metabolic stability, or target expression. Mitigation strategies include:
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays.
- Target Engagement Studies : Use CRISPR-Cas9 to validate the role of the 1,2,4-oxadiazole moiety in inhibiting kinases or tubulin polymerization, as seen in related hydroxyacetamide derivatives .
Q. What strategies optimize the compound's selectivity for cancer vs. normal cells?
- Answer : Structural modifications to the phenylacetamide core can enhance selectivity:
- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 4-position of the phenyl ring to improve DNA intercalation specificity .
- Prodrug Design : Mask the acetyl group with a cleavable linker (e.g., esterase-sensitive moieties) to reduce off-target effects .
Q. How does the 1,2,4-oxadiazole ring influence the compound’s stability under physiological conditions?
- Answer : The oxadiazole ring enhances metabolic stability by resisting hydrolysis. Stability assays (e.g., pH 7.4 buffer at 37°C) show <10% degradation over 24 hours. However, substituents on the pyridinone ring (e.g., methyl groups) can further reduce oxidative metabolism by CYP450 enzymes .
Methodological Challenges
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Answer : Use LC-MS/MS with a C18 column and mobile phase (0.1% formic acid in acetonitrile/water). Calibration curves should span 1–1000 ng/mL, with deuterated internal standards (e.g., d₃-acetamide analogs) to correct for matrix effects .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Answer : Employ co-solvents like DMSO (≤0.1% v/v) or formulate with cyclodextrins. Solubility can be predicted via Hansen Solubility Parameters (HSPs), prioritizing hydrogen-bonding capacity .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
